1,3-Dibromo-2-methoxypropane

Description

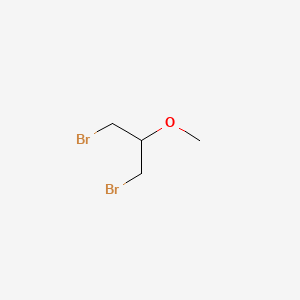

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8Br2O |

|---|---|

Molecular Weight |

231.91 g/mol |

IUPAC Name |

1,3-dibromo-2-methoxypropane |

InChI |

InChI=1S/C4H8Br2O/c1-7-4(2-5)3-6/h4H,2-3H2,1H3 |

InChI Key |

ONMMELSFTOXNQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(CBr)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dibromo 2 Methoxypropane and Analogues

Synthetic Approaches to 1,3-Dibromo-2-methoxypropane (B6236753) and its Key Intermediates

The synthesis of this compound can be envisioned through a logical sequence of reactions involving the formation of a dibrominated propane (B168953) scaffold followed by the introduction of a methoxy (B1213986) group.

Halogenation Reactions in the Synthesis of 1,3-Dibrominated Propane Scaffolds

The creation of a 1,3-dibrominated propane structure is the foundational step. While direct halogenation of propane gas can occur, it often leads to a mixture of isomers. guidechem.com A more selective and common laboratory approach involves the conversion of a precursor like 1,3-propanediol. This transformation can be achieved using hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid, to facilitate the SN2 substitution of the primary hydroxyl groups. guidechem.comsciencemadness.orgresearchgate.net The reaction involves protonating the hydroxyl groups to form good leaving groups (water), which are then displaced by bromide ions. researchgate.net Alternative brominating agents such as phosphorus tribromide (PBr₃) are also effective for converting primary alcohols to alkyl bromides. researchgate.net

Another route to a 1,3-dibrominated propane scaffold is the free radical addition of hydrogen bromide to allyl bromide. chemicalbook.comchemicalbook.com This method leverages the anti-Markovnikov addition of HBr across the double bond in the presence of a radical initiator.

Etherification Strategies for the Introduction of Methoxy Functionality

Once a suitable dihalogenated propanol, such as 1,3-dibromo-2-propanol, is obtained, the methoxy group can be introduced via an etherification reaction. The Williamson ether synthesis is a classic and highly effective method for this purpose. masterorganicchemistry.comyoutube.com This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.comrichmond.edu The resulting alkoxide then acts as a nucleophile, attacking a methylating agent like iodomethane (B122720) (methyl iodide) or dimethyl sulfate (B86663) in an SN2 reaction to form the desired ether linkage. beilstein-journals.org The choice of a primary alkyl halide as the electrophile is crucial to ensure substitution occurs rather than elimination. masterorganicchemistry.com This method is widely used in organic synthesis to form a variety of ethers from alcohols. francis-press.com

Synthesis and Stereochemical Control of Unsaturated 1,3-Dibromo-2-methoxypropene Isomers

The saturated this compound can serve as a precursor or be related to the synthesis of its unsaturated analogues, (E)- and (Z)-1,3-dibromo-2-methoxypropene. These isomers are valuable building blocks in organic synthesis.

Dehydrohalogenation Reactions: Mechanistic Pathways and Regioselectivity

The synthesis of (Z)-1,3-dibromo-2-methoxypropene has been achieved with high yield and selectivity through the dehydrohalogenation of a more halogenated precursor, 1,2,3-tribromo-2-methoxypropane. nih.govacs.orgfigshare.com Research has shown that using a sterically hindered, non-nucleophilic base is key to achieving the desired regioselectivity and stereoselectivity. Specifically, diisopropylamine (B44863) in a solvent like dichloromethane (B109758) has proven to be highly effective. nih.govacs.orgresearchgate.net The base selectively abstracts a proton, leading to the elimination of hydrogen bromide and the formation of the Z-isomer as the major product in yields as high as 90%. nih.govfigshare.com The choice of base is critical, as other amines were found to be less selective. acs.org

| Parameter | Condition | Outcome |

| Starting Material | 1,2,3-Tribromo-2-methoxypropane | - |

| Reagent | Diisopropylamine | Selective dehydrohalogenation |

| Solvent | Dichloromethane | - |

| Product | (Z)-1,3-Dibromo-2-methoxypropene | 90% Yield |

| Reference | nih.govacs.org | - |

Photoisomerization and Stereoisomeric Interconversion (E/Z)

While the dehydrohalogenation reaction selectively produces the Z-isomer, the E-isomer can be obtained through photoisomerization. nih.govresearchgate.net Irradiating a solution of (Z)-1,3-dibromo-2-methoxypropene with ultraviolet (UV) light provides the energy needed to overcome the rotational barrier of the double bond, allowing for interconversion between the stereoisomers. researchgate.netscispace.com This process can lead to an almost quantitative conversion to the thermodynamically more stable E-isomer, providing a clean method to access this specific stereoisomer, which is difficult to obtain directly. nih.govacs.org

| Parameter | Condition | Outcome |

| Starting Material | (Z)-1,3-Dibromo-2-methoxypropene | - |

| Method | UV Irradiation | Isomerization of the C=C double bond |

| Product | (E)-1,3-Dibromo-2-methoxypropene | Nearly quantitative yield |

| Reference | nih.govacs.orgresearchgate.net | - |

Synthesis of Related Dibromo-Methoxypropane Derivatives

A notable related derivative is 1,3-dibromo-2,2-dimethoxypropane (B40201). This compound can be synthesized in a one-pot reaction from readily available starting materials. google.com The patented method involves reacting acetone (B3395972) and methanol (B129727) with bromine. google.compatsnap.com The reaction proceeds by adding bromine dropwise to a stirred solution of acetone in excess methanol, while carefully controlling the temperature to below 20-25°C to prevent the formation of byproducts. patsnap.com After an extended stirring period at room temperature, the product precipitates as a white solid and can be isolated by filtration. google.com This direct synthesis avoids the use of the highly irritating intermediate 1,3-dibromoacetone. patsnap.com

| Reagent | Scale (10L Reactor) | Scale (3000L Reactor) |

| Acetone | 986 g | 180 kg |

| Methanol | 6 kg | 950 kg |

| Bromine | 5.3 kg (total) | 1000 kg |

| Reaction Time | 24 hours | 40 hours |

| Yield | 2.7 kg | 580 kg |

| Reference | patsnap.com | patsnap.com |

Strategies for 1,3-Dibromo-2,2-dimethoxypropane Synthesis

The synthesis of 1,3-dibromo-2,2-dimethoxypropane is commonly achieved through the reaction of acetone with methanol and bromine. patsnap.comgoogle.com This method offers a direct route to the desired product, avoiding the use of the highly irritating intermediate 1,3-dibromoacetone. patsnap.comgoogle.com The reaction is typically carried out in a batch process, with careful control of the reaction temperature. patsnap.comgoogle.com

A representative procedure involves the slow, dropwise addition of bromine to a stirred solution of acetone and methanol. patsnap.comgoogle.com The reaction temperature is maintained below 20-25°C during the addition. patsnap.comgoogle.com After the addition is complete, the mixture is stirred for an extended period, often 24 to 40 hours, at room temperature, during which the product precipitates as a white solid. patsnap.comgoogle.com The solid is then isolated by filtration, washed with methanol, and dried under vacuum to yield 1,3-dibromo-2,2-dimethoxypropane with a purity of 97-99% as determined by gas chromatography. google.com

The following table summarizes the findings from various reported batch synthesis protocols.

| Reactants | Reaction Conditions | Yield | Purity | Reference |

| Acetone, Methanol, Bromine | Temperature not higher than 20°C, stirring for ~24 hours | 66.68% (molar) | 99% | patsnap.comgoogle.com |

| Acetone, Methanol, Bromine | Temperature not higher than 24°C, stirring for 36 hours | - | - | patsnap.comgoogle.com |

| Acetone, Methanol, Bromine | Temperature not higher than 25°C, stirring for 40 hours | - | 99.2% | patsnap.com |

To address the challenges associated with batch processing, such as low yields and the formation of polysubstituted byproducts, continuous flow technology has been explored as an alternative. This approach involves reacting a mixture of acetone and methanol with bromine in a continuous flow reactor. This method is reported to improve both the yield and the safety of the synthesis.

Synthesis of Positional and Structural Isomers (e.g., 1,2-Dibromo-3-methoxypropane)

The synthesis of the positional isomer, 1,2-dibromo-3-methoxypropane (B13939948), is primarily achieved through the bromination of 3-methoxypropene, also known as allyl methyl ether. This reaction proceeds via an electrophilic addition mechanism.

In this method, bromine is added to a solution of 3-methoxypropene, typically in a solvent such as carbon tetrachloride. The reaction results in the formation of 1,2-dibromo-3-methoxypropane.

Another related synthetic transformation is the dehydrohalogenation of this compound. The sodium hydride-induced elimination of hydrogen bromide from this compound in dimethylformamide (DMF) can be used for the in situ generation of 3-bromo-2-methoxypropene. cdnsciencepub.com While this reaction does not directly yield 1,2-dibromo-3-methoxypropane, it demonstrates a synthetic pathway starting from a related dibrominated precursor. The dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane using diisopropylamine in dichloromethane has also been reported to produce (Z)-1,3-dibromo-2-methoxypropene in a 90% yield. nih.govresearchgate.netacs.org

The following table outlines the synthesis of 1,2-dibromo-3-methoxypropane and a related isomer.

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Methoxypropene | Bromine, Carbon Tetrachloride | 1,2-Dibromo-3-methoxypropane | - | |

| 1,2,3-Tribromo-2-methoxypropane | Diisopropylamine, Dichloromethane | (Z)-1,3-Dibromo-2-methoxypropene | 90% | nih.govresearchgate.netacs.org |

Mechanistic Organic Transformations of 1,3 Dibromo 2 Methoxypropane

Nucleophilic Substitution Reactions at Brominated Centers

The presence of two primary alkyl bromides in 1,3-Dibromo-2-methoxypropane (B6236753) makes it an ideal candidate for nucleophilic substitution reactions. These reactions typically proceed via a bimolecular (SN2) mechanism, characterized by a single transition state where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

To understand the reactivity of different types of C-Br bonds, it is instructive to examine the analogous compound, 1,3-Dibromo-2-methoxypropene. This molecule possesses two distinct reactive sites: an allylic bromide and a vinylic bromide.

The allylic bromide is significantly more reactive towards nucleophilic substitution than the vinylic bromide. quora.comblogspot.com This heightened reactivity can be attributed to two main factors:

SN1 Pathway : If the reaction proceeds through an SN1 mechanism, the departure of the bromide ion forms a resonance-stabilized allylic carbocation. This delocalization of positive charge across the pi-system lowers the activation energy for the rate-determining step.

SN2 Pathway : In an SN2 reaction, the transition state is stabilized by the adjacent pi-bond, which lowers the energy of the transition state and accelerates the reaction rate. blogspot.com

In contrast, the vinylic bromide is largely unreactive towards nucleophilic substitution. quora.com This is because the carbon-bromine bond exhibits partial double-bond character due to resonance between the halogen's lone pairs and the double bond, making the bond stronger and more difficult to break. quora.com Furthermore, a vinylic carbocation that would form in an SN1 pathway is highly unstable and sp-hybridized, and the electron-rich double bond repels the incoming nucleophile in a potential SN2 attack. quora.com

| Bromide Type | Relative Reactivity | Reason for Reactivity | Favored Mechanism |

|---|---|---|---|

| Allylic | High | Resonance stabilization of intermediate/transition state. blogspot.com | SN1 or SN2 |

| Vinylic | Very Low | Partial double-bond character; unstable carbocation; nucleophile repulsion. quora.comquora.com | Generally unreactive |

| Primary Alkyl | Moderate | Less sterically hindered. | SN2 |

For this compound, the two brominated carbons are chemically equivalent, meaning a nucleophile can attack either C1 or C3 without preference in the first substitution step. The reaction proceeds via a classic SN2 mechanism, resulting in an inversion of configuration at the carbon center that is attacked. Since the starting material is achiral, the monosubstituted product will also be achiral.

In the case of 1,3-Dibromo-2-methoxypropene, the regiochemical outcome is highly selective. Nucleophilic attack occurs almost exclusively at the allylic position (the carbon adjacent to the double bond), displacing the allylic bromide. rsc.org This is a direct consequence of the significantly lower activation energy for substitution at the allylic position compared to the vinylic position. Depending on the nucleophile and reaction conditions, the attack can sometimes occur at the γ-carbon of the allyl system, leading to a rearranged product, a process known as an SN2' reaction. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. whiterose.ac.uk

While the vinylic bromide in 1,3-Dibromo-2-methoxypropene is inert to nucleophilic substitution, it is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com The C(sp²)-Br bond readily undergoes oxidative addition to Pd(0) catalysts.

A key challenge in using 1,3-Dibromo-2-methoxypropene is achieving selective coupling at the vinylic position without reacting the allylic bromide. The relative reactivity of C(sp²)-Br versus C(sp³)-Br bonds in oxidative addition can be controlled by the choice of palladium catalyst, and particularly the ligands. researchgate.net Bulky, electron-rich phosphine ligands often favor the oxidative addition of C(sp²)-Br bonds. researchgate.net However, the allylic bromide can also be reactive under these conditions, potentially leading to a mixture of products or double coupling. Limitations may arise from side reactions such as β-hydride elimination if the coupling partner contains β-hydrogens. nih.gov

| C-Br Bond Type | Nucleophilic Substitution | Palladium-Catalyzed Cross-Coupling |

|---|---|---|

| Vinylic (in 1,3-Dibromo-2-methoxypropene) | Unreactive | Highly Reactive |

| Allylic (in 1,3-Dibromo-2-methoxypropene) | Highly Reactive | Reactive (potential for selectivity issues) |

| Primary Alkyl (in this compound) | Reactive | Challenging (prone to β-hydride elimination) nih.gov |

The oxidative addition of an alkenyl halide to a Pd(0) center is the initial and often rate-limiting step in cross-coupling. chemrxiv.org For methoxy-substituted alkenyl halides, the electron-donating methoxy (B1213986) group can influence the electronic density of the double bond and, consequently, the C-Br bond.

Computational and experimental studies have shown that the mechanism of oxidative addition can follow two primary pathways:

Concerted Pathway : This involves a three-centered transition state where the palladium atom interacts with both the carbon and bromine atoms simultaneously. This pathway is often favored for monoligated Pd(0)L complexes. chemrxiv.org

SN2-type Pathway : This involves a nucleophilic attack by a coordinatively saturated Pd(0)L₂ complex on the electrophilic carbon of the C-Br bond. researchgate.net

Cyclization and Ring-Formation Reactions

The 1,3-disposition of the two bromine atoms in this compound makes it a valuable precursor for the synthesis of cyclic compounds, particularly three-membered rings. Intramolecular cyclization can be induced by treating the compound with a strong base or a reducing metal, such as zinc, in a variation of the Wurtz reaction to form a methoxy-substituted cyclopropane derivative. organic-chemistry.org

Furthermore, this compound can react with bidentate nucleophiles to form larger heterocyclic rings. For instance, reaction with a diamine or a dithiol could lead to the formation of six-membered rings. The related compound, 1,3-dibromo-2,2-dimethoxypropane (B40201), is known to be used in the formation of four-membered rings and for polypeptide cyclization, suggesting similar applications for this compound. google.compatsnap.com

Intramolecular Cyclization Pathways Leading to Cyclic Ethers

Intramolecular cyclization of haloethers is a common strategy for the synthesis of cyclic ethers, typically proceeding via an intramolecular Williamson ether synthesis. This reaction involves a nucleophilic alkoxide attacking a carbon atom bearing a halide leaving group within the same molecule. For a substrate like this compound, however, this direct pathway is not feasible as the methoxy group is not sufficiently nucleophilic and lacks a proton to be deprotonated into a more reactive alkoxide.

For a related compound, 1,3-dibromopropan-2-ol, treatment with a base would deprotonate the hydroxyl group to form a transient alkoxide. This alkoxide could then act as an internal nucleophile, attacking one of the primary carbons and displacing a bromide ion in an SN2 reaction to form a four-membered oxetane ring. While this pathway is well-established for halohydrins, specific documented examples of this compound undergoing a similar cyclization to form 3-methoxyoxetane are not readily found in the surveyed literature. Such a transformation would require activation of the ether oxygen or a different mechanistic pathway.

Reductive Cyclization to Cyclopropyl Ethers utilizing this compound

The formation of a cyclopropane ring from a 1,3-dihalide is a well-known transformation known as reductive cyclization or 1,3-elimination. This reaction is typically promoted by the use of a reducing agent, such as an active metal like zinc or magnesium, or organometallic reagents. The general mechanism involves the oxidative addition of the metal to one of the carbon-bromine bonds, forming an organometallic intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the carbanionic center attacks the second carbon-bromine bond, displacing the bromide and closing the three-membered ring.

In the case of this compound, this reductive cyclization would be expected to yield methoxycyclopropane. While this reaction is mechanistically plausible and represents a standard method for cyclopropane synthesis, specific research findings detailing the application of this method to this compound, including reaction conditions and yields, are not prominently documented in the reviewed scientific literature.

Table 1: General Reaction Scheme for Reductive Cyclization

| Reactant | Reagent | Product |

| This compound | Zn or Mg | Methoxycyclopropane |

Elimination Reactions and Formation of Unsaturated Systems

Treatment of this compound with a strong base can induce the elimination of hydrogen bromide (HBr), leading to the formation of unsaturated compounds. The nature of the product is dictated by the reaction conditions and the regiochemical course of the elimination.

Regio- and Stereochemical Aspects of Hydrogen Bromide Elimination

The elimination of HBr from this compound using a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) has been reported to yield a specific constitutional isomer. Research on the analogous compound, 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane, showed that NaH in DMF induces the elimination of HBr to form 3-bromo-2-(tetrahydropyran-2-yloxy)propene. Under similar conditions, it is assumed that this compound produces 3-bromo-2-methoxypropene. nih.gov

This outcome defines the regiochemistry of the reaction, where a proton is abstracted from one methyl group and the bromine from the other methyl group is eliminated, along with a rearrangement, to form an allyl bromide structure. The resulting product, 3-bromo-2-methoxypropene, does not possess a double bond with two different substituents on each carbon, and therefore does not exhibit E/Z stereoisomerism.

Table 2: Elimination Reaction of this compound

| Reactant | Reagents | Solvent | Product |

| This compound | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 3-Bromo-2-methoxypropene |

Formation of Masked Acetonyl Bromides from this compound

The product of the elimination reaction, 3-bromo-2-methoxypropene (also known as 2-methoxyallyl bromide), is considered a "masked acetonyl bromide". nih.gov This terminology refers to a reagent that does not have the structure of an acetonyl halide itself but can react in a way that is synthetically equivalent to an acetonyl cation or its related synthons.

The utility of 3-bromo-2-methoxypropene generated in this manner is that it functions as an effective acetonyl alkylating agent. nih.govacs.org After this reagent is used to alkylate a nucleophile, the resulting enol ether can be readily hydrolyzed under acidic conditions to unmask a ketone functionality. This two-step process allows for the introduction of an acetonyl group (–CH₂C(O)CH₃) into a target molecule, a transformation that can be difficult to achieve directly with bromoacetone due to its high reactivity and instability. The in situ generation of 3-bromo-2-methoxypropene from this compound provides a convenient method for employing this useful synthetic intermediate. nih.gov

Strategic Utility of 1,3 Dibromo 2 Methoxypropane in Complex Organic Synthesis

Role as a Versatile C3 Building Block (Three-Carbon Synthon) in Organic Transformations

As a trifunctional C3 building block, 1,3-Dibromo-2-methoxypropane (B6236753) possesses reactive sites that could, in principle, be exploited in various organic transformations. The two bromine atoms serve as leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. The central methoxy (B1213986) group can influence the reactivity of the molecule and can be a key structural element in the target molecule. However, specific and detailed examples of its application as a versatile C3 synthon in complex multi-step syntheses are not well-reported in scientific literature.

Application in Natural Product Total Synthesis

The total synthesis of natural products often relies on the strategic use of highly functionalized building blocks to construct complex molecular architectures. While dibrominated propanes can be valuable precursors, the specific application of this compound in the total synthesis of natural products is not prominently featured in published research.

Precursor for Polyhydroxylated Chains and Macrolide Ring Architectures

Polyhydroxylated chains are common motifs in many natural products, and their stereocontrolled synthesis is a significant challenge. Similarly, macrolide rings form the core of many antibiotic and immunosuppressive agents. In theory, the bromine atoms of this compound could be displaced by oxygen nucleophiles to build up polyoxygenated chains. However, there is a lack of specific examples in the scientific literature demonstrating the use of this compound as a key precursor for the construction of such structures in the context of natural product synthesis.

Precursors for the Construction of Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Dihalogenated compounds are often employed in cyclization reactions to form a variety of ring systems. The two electrophilic carbon centers in this compound make it a potential candidate for reactions with dinucleophiles to construct heterocyclic rings. For instance, reaction with amines, diamines, or other bis-nucleophilic reagents could theoretically lead to the formation of various nitrogen-containing heterocycles. Despite this potential, specific and well-documented examples of its use for the synthesis of complex heterocyclic systems are not readily found in the chemical literature.

Synthesis of Pharmaceutical Intermediates through Transformations of this compound

The development of novel pharmaceuticals often involves the synthesis of complex organic molecules, where functionalized building blocks play a crucial role. The structural features of this compound suggest its potential as a starting material or intermediate in the synthesis of pharmaceutically active compounds. The introduction of various substituents via displacement of the bromine atoms could lead to a diverse range of structures. Nevertheless, there is a scarcity of published research that explicitly details the transformation of this compound into key pharmaceutical intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dibromo 2 Methoxypropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,3-Dibromo-2-methoxypropane (B6236753). Through the analysis of one- and two-dimensional NMR data, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, providing unequivocal evidence for its constitution and stereochemistry.

High-resolution ¹H and ¹³C NMR spectroscopy furnishes fundamental information regarding the chemical environment of each nucleus within the this compound molecule.

The ¹H NMR spectrum is anticipated to exhibit three distinct signals, corresponding to the three unique proton environments: the methoxy (B1213986) protons (CH₃), the methine proton (CH), and the methylene (B1212753) protons (CH₂Br). The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms. Protons on carbons adjacent to the ether oxygen are expected to appear in the range of 3.4-4.5 ppm. The protons on the carbons bonded to bromine are also shifted downfield, typically appearing in the 2-4.5 ppm range.

The ¹³C NMR spectrum is predicted to show three signals, one for each chemically non-equivalent carbon atom. Carbons bonded to the electronegative oxygen of the ether group are expected to resonate in the 50-80 ppm region. The carbon atoms attached to bromine will also be deshielded, with their chemical shifts influenced by the halogen's presence.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -OCH₃ | 3.3 - 3.5 | Singlet | N/A |

| -CH(OCH₃)- | 3.8 - 4.2 | Quintet | 5-7 |

| -CH₂Br | 3.6 - 3.9 | Doublet | 5-7 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) (ppm) |

| -OCH₃ | 55 - 60 |

| -CH(OCH₃)- | 75 - 85 |

| -CH₂Br | 30 - 40 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A cross-peak between the methine proton and the methylene protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals as outlined in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methoxy protons and the methine carbon, providing further confirmation of the structure.

The rotational freedom around the C-C and C-O bonds in this compound leads to various possible conformations. The analysis of NMR parameters, such as vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), can provide insights into the predominant solution-state conformation. The magnitude of the coupling constant between the methine and methylene protons is dependent on the dihedral angle between them, which can be related to specific staggered conformations (gauche or anti).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, offering information about its functional groups.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent functional groups. The C-O-C stretching vibration of the ether linkage typically gives rise to a strong band in the IR spectrum in the 1300-1000 cm⁻¹ region. academyart.edu The C-Br stretching vibrations of the alkyl halide moieties are expected to appear at lower wavenumbers, generally in the range of 690-515 cm⁻¹. orgchemboulder.com

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (methoxy & propane (B168953) backbone) | Stretching | 2850 - 3000 |

| C-O-C (ether) | Asymmetric Stretching | 1070 - 1150 |

| C-Br (alkyl bromide) | Stretching | 515 - 690 |

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) Applications

Since this compound possesses a stereocenter at the C2 position, it is a chiral molecule and can exist as two enantiomers. Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov

A theoretical VCD spectrum for each enantiomer of this compound can be calculated using quantum chemical methods. By comparing the experimentally measured VCD spectrum with the calculated spectra, the absolute configuration of the enantiomer under investigation can be unambiguously assigned. The VCD signals corresponding to the C-O and C-Br stretching and bending vibrations would be particularly informative for this purpose.

Insufficient Data to Generate Article on the

While general principles of VCD and MS are well-established, their specific application to this compound, including stereochemical analysis, solvent interaction effects, exact mass determination, and fragmentation pathways, has not been documented in the accessible scientific literature. The generation of an article with the required level of detail and scientific rigor is therefore not possible without resorting to speculation, which would contravene the principles of factual accuracy.

The intended article structure, focusing on advanced spectroscopic techniques, necessitates specific data sets and their interpretation. The absence of such dedicated studies on this compound means that the core requirements of the requested article—to be thorough, informative, and scientifically accurate for each specified section and subsection—cannot be met at this time.

Further research, including experimental analysis or computational modeling of this compound, would be required to generate the specific data needed to populate the outlined article sections. Without such foundational research, any attempt to create the article would be based on conjecture and would not represent a valid scientific discussion of the compound .

Computational Chemistry Approaches to 1,3 Dibromo 2 Methoxypropane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular characteristics.

A primary step in computational analysis is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. pennylane.aiarxiv.org This process involves calculating the potential energy of the molecule at various atomic arrangements and systematically finding the configuration with the minimum energy. aps.orgarxiv.org Methods like Density Functional Theory (DFT) are commonly employed for this purpose, balancing computational cost with accuracy.

The optimization of 1,3-dibromo-2-methoxypropane (B6236753) would yield its lowest-energy conformation, providing key data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding its steric and electronic properties. The calculation also provides the ground state energy, a vital thermodynamic quantity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical data representative of a typical geometry optimization output.

| Parameter | Value |

|---|---|

| C1-Br Bond Length | ~1.95 Å |

| C2-O Bond Length | ~1.42 Å |

| C1-C2-C3 Bond Angle | ~112° |

| Br-C1-C2-O Dihedral Angle | ~65° (gauche conformation) |

| Ground State Energy | Value in Hartrees (a.u.) |

Once the geometry is optimized, the electronic properties of this compound can be analyzed. The charge distribution reveals how electron density is spread across the molecule, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). nih.govresearchgate.net This is often visualized using molecular electrostatic potential (MEP) maps.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgubc.ca It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data to illustrate FMO analysis.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -10.5 eV | Region of nucleophilicity; likely site of oxidation |

| LUMO | +1.2 eV | Region of electrophilicity; likely site of reduction |

| HOMO-LUMO Gap | 11.7 eV | Indicator of chemical reactivity and stability |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the pathways of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution or elimination.

Theoretical calculations can map the potential energy surface of a reaction, tracing the energetic changes as reactants transform into products. mdpi.com This process involves identifying stable intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction. A lower energy barrier corresponds to a faster reaction. chemrevlett.comresearchgate.net Computational studies can thus predict the feasibility and kinetics of a proposed reaction mechanism. researchgate.netnih.gov

For example, in a substitution reaction involving this compound, calculations would determine the energy profile for the approach of a nucleophile, the breaking of the carbon-bromine bond, and the formation of the new bond, revealing whether the reaction proceeds through a concerted (SN2) or stepwise (SN1) mechanism.

Solvation Models and their Impact on Spectroscopic Predictions

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational solvation models are used to account for these effects.

There are two main approaches to modeling solvation: explicit and implicit models. wikipedia.org

Explicit solvent models treat individual solvent molecules as part of the simulation. nih.gov This method provides a highly detailed picture of solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. wikipedia.orgnih.gov This approach is less computationally demanding and often provides a good approximation of bulk solvent effects. mdpi.com

The choice of solvent model is critical when predicting spectroscopic properties like NMR or UV-Vis spectra. The solvent can alter the electronic structure and geometry of the solute, leading to shifts in spectroscopic signals. By incorporating a suitable solvation model, theoretical predictions can be made more accurate and comparable to experimental data obtained in solution.

Analytical Methodologies for the Characterization and Purity Assessment of 1,3 Dibromo 2 Methoxypropane

Gas Chromatography (GC) for Purity, Isomer Ratios, and Volatile Impurity Analysis

For the analysis of halogenated compounds, a mid-polarity capillary column, such as a DB-624 or similar, is often selected due to its effectiveness in separating polarizable molecules. almacgroup.com A flame ionization detector (FID) provides a robust and linear response for quantifying the primary compound and organic impurities. For more specific identification and trace-level analysis of halogenated byproducts, an electron capture detector (ECD) or a mass spectrometer (MS) offers superior selectivity and sensitivity. chromatographyonline.com

The purity is typically determined by area percent, where the peak area of 1,3-Dibromo-2-methoxypropane (B6236753) is compared to the total area of all peaks in the chromatogram. Analysis would also resolve potential isomers and quantify volatile impurities, such as residual solvents used in synthesis (e.g., methanol (B129727), acetone).

Table 1: Illustrative GC Purity Analysis of a this compound Sample

| Parameter | Result | GC Conditions |

| Purity | 99.5% | Column: 6% Cyanopropylphenyl Polysiloxane (30 m x 0.32 mm, 1.8 µm) |

| Isomer X | 0.2% | Injector Temp: 250°C |

| Volatile Impurity A | 0.1% | Detector (FID) Temp: 280°C |

| Unknown Impurities | 0.2% | Carrier Gas: Helium |

| Oven Program: 60°C (2 min), ramp to 240°C at 10°C/min, hold 5 min |

Residual solvents are volatile organic impurities that may be present in the final product from the manufacturing process. scharlab.com Headspace Gas Chromatography (HS-GC) is the preferred method for the determination of these trace volatile impurities due to its ability to avoid contamination of the GC system with non-volatile sample matrix components. almacgroup.com

In this technique, a sample of this compound is dissolved in a high-boiling point solvent (such as dimethyl sulfoxide (B87167) or N,N-dimethylformamide) in a sealed vial. scharlab.comitwreagents.com The vial is heated to allow the volatile impurities to partition into the gas phase (the headspace) above the liquid. shimadzu.de A sample of this gas is then injected into the GC for analysis. This method provides excellent sensitivity for detecting low parts-per-million (ppm) levels of residual solvents.

Table 2: Representative Data for Trace Volatile Impurity Analysis by HS-GC

| Volatile Impurity | Concentration (ppm) | HS-GC Conditions |

| Methanol | 150 | Vial Equilibration Temp: 80°C |

| Acetone (B3395972) | 50 | Equilibration Time: 30 min |

| Dichloromethane (B109758) | < 10 | Injection Volume: 1 mL (headspace) |

| Column: Same as GC Purity Analysis |

Liquid Chromatography (HPLC, UPLC) for Non-Volatile Components and Preparative Separations

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for the analysis of non-volatile or thermally labile components. gba-group.com These could include high-molecular-weight starting materials, non-volatile byproducts, or degradation products of this compound.

Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common starting point for method development. Detection is typically achieved using an ultraviolet (UV) detector if the impurities contain a chromophore, or more universally with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). chromatographyonline.com UPLC, a refinement of HPLC, utilizes smaller particle size columns to achieve faster analysis times and higher resolution. gba-group.com

Furthermore, HPLC can be scaled up for preparative separations. This allows for the isolation of unknown impurities, which can then be collected for structural elucidation by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry.

Table 3: Hypothetical HPLC Analysis for Non-Volatile Impurities

| Component | Retention Time (min) | Response (Area Units) |

| Non-Volatile Impurity C | 4.8 | 15,200 |

| Non-Volatile Impurity D | 6.2 | 9,800 |

| This compound | 8.5 | 4,500,000 |

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Transformations Involving 1,3-Dibromo-2-methoxypropane (B6236753)

Future research is likely to focus on expanding the synthetic utility of this compound as a versatile three-carbon building block. The presence of two bromine atoms and a methoxy (B1213986) group offers a platform for a variety of chemical modifications. Drawing parallels from the reactivity of similar structures, such as (E)- and (Z)-1,3-dibromo-2-methoxypropene, several novel synthetic transformations can be envisioned.

One promising area is the selective functionalization of the two carbon-bromine bonds. Research on the related 1,3-dibromo-2-methoxypropene has demonstrated the feasibility of nucleophilic displacement reactions of the allylic bromide and palladium-catalyzed coupling reactions of the vinylic bromide. patsnap.com It is conceivable that similar selective reactions could be developed for this compound, allowing for the stepwise introduction of different functional groups. This would enable the synthesis of complex molecules with precise control over their architecture.

Further exploration of catalytic systems could unlock new reaction pathways. For instance, the development of catalysts for the asymmetric functionalization of this compound could lead to the synthesis of chiral molecules, which are of significant importance in the pharmaceutical industry. The investigation of metal-catalyzed cross-coupling reactions, beyond palladium, could also broaden the scope of accessible molecular structures.

The table below outlines potential novel synthetic transformations that could be explored.

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Selective Monosubstitution | Bulky nucleophiles, Controlled stoichiometry | Monofunctionalized 2-methoxypropane (B122115) derivatives |

| Asymmetric Catalysis | Chiral ligands with transition metals (e.g., Pd, Cu, Ni) | Enantiomerically enriched functionalized propanes |

| Tandem/Domino Reactions | Di-nucleophiles, Catalytic systems promoting cyclization | Heterocyclic and carbocyclic compounds |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Ir) | Directly functionalized propane (B168953) derivatives |

Application in Advanced Materials Chemistry and Polymer Science

While direct applications of this compound in advanced materials and polymer science are not well-documented in publicly available literature, its structure suggests potential as a valuable monomer or crosslinking agent. Dibromo compounds are generally useful in the synthesis of polymers through polycondensation or cross-coupling reactions.

Future research could investigate the use of this compound in the synthesis of novel polymers. Its bifunctionality allows it to react with various co-monomers, such as diamines, diols, or dithiols, to form linear or cross-linked polymers. The presence of the methoxy group could impart specific properties to the resulting polymers, such as increased solubility or altered thermal stability. The potential for this compound to act as a building block for functional polymers, where the methoxy group could be further modified, is an area ripe for exploration.

The development of new polymerization methodologies could also enable the incorporation of this compound into advanced materials. For example, its use in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could lead to the synthesis of well-defined polymer architectures with tailored properties for applications in electronics, coatings, or biomedical devices.

The following table summarizes potential research directions in this area.

| Application Area | Potential Polymer Type | Potential Properties/Functionalities |

| Specialty Polymers | Polyesters, Polyamides, Polyethers | Modified thermal properties, solubility, and reactivity |

| Crosslinked Networks | Thermosetting resins, Hydrogels | Enhanced mechanical strength, tunable swelling behavior |

| Functional Materials | Stimuli-responsive polymers, Membranes | Smart materials, selective separation |

Green Chemistry Innovations in the Synthesis and Utilization of this compound

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications. For this compound, future research is expected to focus on developing more environmentally benign methods for its production and use.

Current synthetic routes to similar compounds, such as 1,3-Dibromo-2,2-dimethoxypropane (B40201), often involve the use of hazardous reagents like elemental bromine and produce significant waste streams. A key area for green innovation would be the development of alternative brominating agents that are safer and more sustainable. Furthermore, the use of greener solvents, catalytic methods to improve atom economy, and the development of continuous flow processes could significantly reduce the environmental impact of its synthesis. Patents related to the synthesis of the dimethoxy analog have explored improved, less polluting methods which could potentially be adapted.

In terms of its utilization, future research could focus on designing reactions that are more atom-economical and generate less waste. The use of catalytic amounts of reagents instead of stoichiometric quantities is a central tenet of green chemistry. Exploring enzymatic or biocatalytic transformations involving this compound could also offer a more sustainable alternative to traditional chemical methods.

The table below highlights potential green chemistry innovations.

| Green Chemistry Aspect | Potential Innovation | Anticipated Benefit |

| Synthesis | Use of alternative brominating agents (e.g., HBr with an oxidant), catalytic processes, continuous flow synthesis | Reduced hazard, improved safety, higher efficiency, less waste |

| Solvents | Use of bio-based or recyclable solvents | Reduced environmental pollution |

| Utilization | Development of catalytic reactions, one-pot syntheses | Increased atom economy, reduced energy consumption |

| Waste Reduction | Design of reaction pathways with recyclable byproducts | Circular economy approach |

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dibromo-2-methoxypropane in laboratory settings?

this compound can be synthesized via nucleophilic substitution or alkylation reactions. A common method involves reacting a dibromo-derivative (e.g., 1,3-dibromopropane) with a methoxy-containing reagent under microwave-assisted conditions. For example, K₂CO₃ in dry acetonitrile at 130°C under microwave irradiation facilitates efficient methoxy group incorporation . Optimize reaction time and solvent purity to minimize side products like elimination derivatives.

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use chemically resistant gloves (EN 374-compliant) and a full-body suit to prevent skin contact. Inspect gloves for defects before use .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or decomposition products (e.g., hydrogen bromide) .

- Spill Management: Neutralize spills with sand or vermiculite, collect in labeled containers, and dispose via approved hazardous waste protocols .

Q. How should this compound be stored to ensure stability?

Store in tightly sealed containers in a dry, ventilated area away from heat sources. Maintain upright positioning to prevent leakage. Avoid compatibility issues by isolating from strong oxidizers, though specific incompatibilities are not yet documented .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For instance, 30-minute reactions at 130°C in acetonitrile with K₂CO₃ achieve higher yields compared to conventional heating. Monitor temperature gradients and solvent dielectric properties to optimize energy transfer .

Q. What analytical techniques are recommended for characterizing this compound and its byproducts?

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm methoxy and bromine substitution patterns.

- GC-MS: Detect volatile decomposition products (e.g., CO, HBr) during thermal stability tests .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical bromine content (molecular weight: ~215.91 g/mol) .

Q. How can researchers address contradictions in toxicity data for this compound?

While acute toxicity data are lacking, prioritize precautionary measures due to structural analogs (e.g., 1,2-dibromo-3-chloropropane) causing respiratory and dermal irritation . Design in vitro assays (e.g., cell viability studies) to fill data gaps. Reference regulatory frameworks like REACH for hazard classification .

Q. What strategies mitigate hazardous byproduct formation during reactions involving this compound?

- Temperature Control: Avoid exceeding 54°C (flash point of related dibromopropanes) to prevent decomposition .

- Scavengers: Introduce HBr scavengers (e.g., NaHCO₃) in situ to neutralize acidic byproducts .

- Real-Time Monitoring: Use FTIR or mass spectrometry to track intermediate species and adjust reaction parameters dynamically.

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The methoxy group exerts an electron-donating effect, activating adjacent carbon atoms for nucleophilic attack. However, steric hindrance from bromine atoms may slow bimolecular reactions (SN2). Computational modeling (e.g., DFT) can predict regioselectivity and guide solvent selection (polar aprotic solvents favor SN2 pathways) .

Data Interpretation & Methodological Challenges

Q. How should researchers resolve discrepancies in ecological impact assessments for this compound?

Current ecological data (persistence, bioaccumulation) are unavailable . Apply predictive models like QSAR or read-across from structurally similar compounds (e.g., 1,3-dibromopropane) to estimate environmental risks. Collaborate with regulatory bodies to prioritize testing under OECD guidelines.

Q. What experimental designs optimize catalytic systems for cross-coupling reactions with this compound?

- Catalyst Screening: Test Pd(0)/Pd(II) complexes for Suzuki-Miyaura couplings, varying ligands (e.g., PPh₃) to enhance selectivity.

- Solvent Optimization: Compare DMF vs. THF for stabilizing intermediates.

- Kinetic Studies: Use stopped-flow techniques to identify rate-limiting steps. Reference microwave-assisted protocols for accelerated reaction discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.